molecular formula C11H15ClFN B2501881 1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride CAS No. 1225335-98-7; 911069-19-7

1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride

Cat. No.: B2501881
CAS No.: 1225335-98-7; 911069-19-7
M. Wt: 215.7
InChI Key: RRIJAXVEZGFZBJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFN It is a derivative of cyclopentanamine, where the amine group is substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride typically involves the reaction of cyclopentanone with 2-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes[][6].

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)cyclopentanamine: Similar structure but without the hydrochloride salt.

    1-(2-Chlorophenyl)cyclopentan-1-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Bromophenyl)cyclopentan-1-amine hydrochloride: Similar structure with a bromine atom instead of fluorine.

Uniqueness

1-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

1225335-98-7; 911069-19-7

Molecular Formula

C11H15ClFN

Molecular Weight

215.7

IUPAC Name

1-(2-fluorophenyl)cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11;/h1-2,5-6H,3-4,7-8,13H2;1H

InChI Key

RRIJAXVEZGFZBJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2F)N.Cl

solubility

not available

Origin of Product

United States

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